2,8-Dioxa-5-azaspiro[3.5]nonane oxalate
Description
Properties
IUPAC Name |
2,8-dioxa-5-azaspiro[3.5]nonane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.C2H2O4/c1-2-8-3-6(7-1)4-9-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKCLCXSPYRKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(N1)COC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Stepwise Preparation Method
| Step | Process Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1. Acylation | Reaction of 3-((benzylamino)methyl)oxetan-3-ol (compound 1) with chloroacetyl chloride | Solvent: Dichloromethane or acetonitrile; Base: Triethylamine, pyridine, diisopropylethylamine, or potassium carbonate; Temperature: ≤10 °C initially, then room temperature; Time: ~16 hours | Formation of chloroacetylated intermediate (compound 2) |
| 2. Cyclization | Intramolecular nucleophilic substitution under inert atmosphere | Base: Sodium hydride, hexamethyldisilazide lithium or sodium, or n-butyl lithium; Solvent: Tetrahydrofuran or similar; Inert atmosphere (e.g., nitrogen); Temperature: Controlled | Formation of spirocyclic compound (compound 3) |
| 3. Reduction | Reduction of compound 3 to compound 4 | Reducing agent: Lithium aluminum hydride; Solvent: Ether-based (e.g., THF); Inert atmosphere; Molar ratio compound 3:reducing agent ~1:1.1–2 | Conversion to benzyl-protected amine intermediate (compound 4) |
| 4. Catalytic Hydrogenation | Removal of benzyl protecting group | Catalyst: Palladium on carbon; Hydrogen pressure: 20–100 psi; Temperature: 20–50 °C; Time: 8–20 hours; Optional: Acetic acid as activator | Formation of free amine 2,8-Dioxa-5-azaspiro[3.5]nonane (compound 5) |
| 5. Salt Formation | Formation of oxalate salt | Addition of oxalic acid to compound 5 solution; Concentration and precipitation | Isolation of 2,8-Dioxa-5-azaspiro[3.5]nonane oxalate salt |
Experimental Data and Reaction Conditions
| Parameter | Details | Notes |
|---|---|---|
| Starting material | 3-((benzylamino)methyl)oxetan-3-ol | Commercially available or prepared in-house |
| Base for acylation | Triethylamine (preferred), pyridine, DIPEA, K2CO3 | Triethylamine used in large-scale synthesis |
| Solvents | Dichloromethane, acetonitrile, tetrahydrofuran | Choice depends on step and base |
| Temperature control | ≤10 °C during acylation addition, ambient for further reaction | Prevents side reactions |
| Reducing agent molar ratio | Compound 3:LiAlH4 = 1:(1.1–2) | Ensures complete reduction |
| Hydrogenation conditions | 20–100 psi H2, 20–50 °C, 8–20 hours | Acetic acid enhances deprotection efficiency |
| Yield of final oxalate salt | Approximately 60% overall yield | After purification and crystallization |
Advantages of the Method
- Raw Material Availability: Uses inexpensive and readily accessible starting materials.
- Reaction Control: Mild temperatures and controlled addition prevent side reactions.
- Industrial Suitability: Short synthetic route with high yield and reproducibility.
- Scalability: Conditions and reagents are amenable to scale-up for commercial production.
- Purification: Final product isolation via salt formation with oxalic acid improves stability and handling.
Summary Table of Key Reaction Steps
| Step No. | Reaction Type | Key Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acylation | Chloroacetyl chloride, triethylamine | DCM, ≤10 °C → RT, 16 h | Compound 2 | Not specified (high) |
| 2 | Cyclization | Sodium hydride or equivalents | THF, inert atmosphere | Compound 3 | Not specified |
| 3 | Reduction | Lithium aluminum hydride | THF, inert atmosphere | Compound 4 | Not specified |
| 4 | Hydrogenation (deprotection) | Pd/C, H2, acetic acid | 20–100 psi, 20–50 °C, 8–20 h | Compound 5 | Not specified |
| 5 | Salt formation | Oxalic acid | Concentration, precipitation | Oxalate salt | ~60% overall |
Research Findings and Notes
- The use of benzyl protection on the amino group is critical to prevent side reactions during cyclization and reduction.
- The choice of base in the acylation step influences reaction rate and purity; triethylamine offers a good balance.
- Inert atmosphere conditions during cyclization and reduction prevent oxidation and side reactions.
- Catalytic hydrogenation parameters (pressure, temperature, time) are optimized to achieve complete deprotection without over-reduction.
- Oxalic acid salt formation enhances the compound's stability and crystallinity, facilitating handling and storage.
Chemical Reactions Analysis
Types of Reactions
2,8-Dioxa-5-azaspiro[3.5]nonane oxalate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new spiro compounds with different functional groups .
Scientific Research Applications
2,8-Dioxa-5-azaspiro[3.5]nonane oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,8-Dioxa-5-azaspiro[3.5]nonane oxalate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Insights :
- Oxygen/Nitrogen Positioning: The placement of heteroatoms (O, N) significantly impacts bioactivity.
- Salt vs. Free Base: Oxalate salts (e.g., 2,8-Dioxa-5-azaspiro oxalate) generally exhibit higher solubility than free bases (e.g., 8-Oxa-5-azaspiro[3.5]nonane), enhancing their pharmacokinetic profiles .
hLDHA Inhibition
- 2,8-Dioxa-5-azaspiro Derivatives: Analogs of A-type proanthocyanidins, such as (±)-2,8-dioxabicyclo[3.3.1]nonane derivatives, inhibit human lactate dehydrogenase A (hLDHA), reducing oxalate production in hyperoxaluric hepatocytes .
Sigma Receptor (S1R/S2R) Modulation
- 2,7-Diazaspiro[3.5]nonane Derivatives: These compounds demonstrate high affinity for sigma receptors, with compound 4b (a 2,7-diazaspiro derivative) showing potent S1R agonism in vivo, reversing mechanical hypersensitivity in animal models .
- Contrast with 2,8-Dioxa-5-azaspiro : The absence of a second nitrogen atom in 2,8-Dioxa-5-azaspiro likely reduces sigma receptor affinity, highlighting the importance of nitrogen positioning for this activity .
Key Research Findings and Data Tables
Physicochemical Properties
| Property | 2,8-Dioxa-5-azaspiro Oxalate | 5-Oxa-2-azaspiro Oxalate | 2,7-Diazaspiro Derivatives |
|---|---|---|---|
| Solubility | High (oxalate salt) | Moderate | Low (free base) |
| Melting Point | Not reported | Not reported | 127–130°C (free base) |
| Storage Conditions | Sealed, dry | 2–8°C | -20°C (lyophilized) |
Bioactivity Data
| Compound | Target | IC₅₀/EC₅₀ | Model System |
|---|---|---|---|
| (±)-2,8-Dioxabicyclo[3.3.1]nonane | hLDHA | 0.8–1.2 μM | Hyperoxaluric mouse hepatocytes |
| 2,7-Diazaspiro[3.5]nonane (4b) | S1R | 6.3 nM (Ki) | Capsaicin-induced allodynia |
Biological Activity
2,8-Dioxa-5-azaspiro[3.5]nonane oxalate is a unique chemical compound characterized by its spirocyclic structure, which includes two oxygen atoms and one nitrogen atom integrated into a nonane framework. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to its distinctive properties and biological activities.
The molecular formula of this compound is , with a molecular weight of approximately 219.19 g/mol. The compound's reactivity primarily involves nucleophilic substitutions and cyclization reactions, making it a versatile candidate for various chemical applications .
Biological Activity Overview
Research into the biological activity of this compound indicates potential therapeutic properties, particularly in the fields of antimicrobial and anticancer activities. The compound's unique structure may facilitate interactions with biological targets, leading to modulation of biochemical pathways.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may affect enzyme activity or receptor binding, influencing various cellular processes .
Antimicrobial Activity
In studies assessing the antimicrobial properties of this compound, it has shown effectiveness against various microorganisms. For instance, it has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting its viability as a candidate for cancer treatment .
Comparative Analysis with Similar Compounds
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is valuable:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,5-Dioxa-8-azaspiro[3.5]nonane | C8H13NO4 | Lacks oxalate moiety; simpler structure |
| 2,8-Dioxa-6-azaspiro[4.5]decane | C10H17NO6 | Contains an additional carbon in the spirocycle |
| 2-Azaspiro[3.5]nonane | C7H13N | No oxygen atoms; simpler nitrogenous spiro compound |
The dual oxygen functionality within the spirocyclic framework of this compound enhances its reactivity and biological activity compared to its analogs .
Case Studies
In one notable case study, researchers synthesized derivatives of this compound to evaluate their biological activities systematically. The derivatives were tested for their ability to inhibit cancer cell proliferation and showed varying degrees of efficacy depending on structural modifications .
Another study focused on the compound's potential as a drug delivery agent due to its unique structural properties that allow for enhanced stability and targeted delivery in biological systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,8-Dioxa-5-azaspiro[3.5]nonane oxalate, and how can reaction yields be systematically improved?
- Methodology : Begin with nucleophilic substitution or cycloaddition reactions to form the spirocyclic core. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using factorial design to identify critical variables . Monitor intermediates via HPLC or GC-MS to track byproduct formation . For yield improvement, employ membrane separation technologies (e.g., nanofiltration) to isolate the oxalate salt from unreacted precursors .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology : Use - and -NMR to confirm spirocyclic connectivity and oxalate counterion presence, comparing chemical shifts to analogous compounds (e.g., 7-azaspiro[3.5]nonane derivatives) . Pair with FT-IR to validate carbonyl stretching modes (~1700 cm) and hydrogen bonding in the oxalate moiety . X-ray crystallography is recommended for absolute stereochemical confirmation .
Q. How can researchers assess the thermal and pH stability of this compound under varying experimental conditions?
- Methodology : Conduct thermogravimetric analysis (TGA) at 10°C/min to determine decomposition thresholds. For pH stability, incubate samples in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 240–300 nm. Compare results to structurally similar compounds like azepan-2-one oxime (melting point: 168–170°C) to identify stability trends .
Q. What theoretical frameworks guide the prediction of this compound’s reactivity in nucleophilic or electrophilic environments?
- Methodology : Apply frontier molecular orbital (FMO) theory to calculate HOMO/LUMO energies using density functional theory (DFT). Compare with experimental reactivity data (e.g., electrophilic attack at the azaspiro nitrogen) to validate predictions. Cross-reference with computational reaction path searches to identify kinetic barriers .
Advanced Research Questions
Q. How can computational modeling accelerate the design of derivatives based on this compound for targeted biological activity?
- Methodology : Use molecular docking (AutoDock Vina) to screen virtual libraries against protein targets (e.g., enzymes with spirocycle-binding pockets). Optimize substituents using QSAR models trained on experimental IC data. Validate predictions via parallel synthesis and bioassays .
Q. What mechanistic insights explain contradictions between predicted and observed regioselectivity in spirocyclic ring-opening reactions?
- Methodology : Perform kinetic isotope effect (KIE) studies to distinguish between stepwise and concerted mechanisms. Analyze solvent effects (dielectric constant, hydrogen-bonding capacity) to reconcile discrepancies between DFT-predicted pathways and experimental outcomes .
Q. How should researchers resolve data contradictions arising from batch-to-batch variability in purity assays?
- Methodology : Implement statistical process control (SPC) charts to monitor impurity profiles (e.g., residual solvents, unreacted intermediates). Use principal component analysis (PCA) to correlate variability with specific reaction parameters (e.g., stirring rate, reagent stoichiometry) .
Q. What advanced purification strategies are recommended for isolating this compound from complex reaction matrices?
- Methodology : Combine centrifugal partition chromatography (CPC) with chiral stationary phases to separate enantiomers. For scale-up, evaluate simulated moving bed (SMB) chromatography for continuous purification. Validate purity via high-resolution mass spectrometry (HRMS) and -NMR integration .
Key Considerations for Researchers
- Experimental Design : Prioritize factorial designs to minimize trial-and-error approaches .
- Data Validation : Cross-check computational predictions with experimental kinetics (e.g., Eyring plots) .
- Ethical Compliance : Ensure compliance with ECHA guidelines for handling hazardous intermediates (e.g., tetrazole derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
